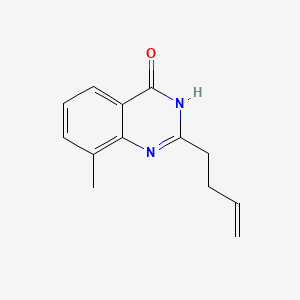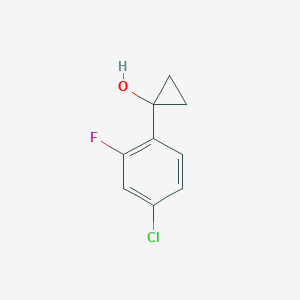
1-(4-Chloro-2-fluorophenyl)cyclopropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-2-fluorophenyl)cyclopropan-1-ol is a chemical compound characterized by the presence of a cyclopropane ring substituted with a 4-chloro-2-fluorophenyl group and a hydroxyl group
Méthodes De Préparation
The synthesis of 1-(4-Chloro-2-fluorophenyl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable precursor. One common method includes the reaction of 4-chloro-2-fluorobenzyl chloride with diazomethane under controlled conditions to form the cyclopropane ring. The reaction is usually carried out in the presence of a catalyst such as rhodium or copper to facilitate the formation of the cyclopropane ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
1-(4-Chloro-2-fluorophenyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding cyclopropane derivative without the hydroxyl group.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Applications De Recherche Scientifique
1-(4-Chloro-2-fluorophenyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of drugs with anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals
Mécanisme D'action
The mechanism of action of 1-(4-Chloro-2-fluorophenyl)cyclopropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-(4-Chloro-2-fluorophenyl)cyclopropan-1-ol can be compared with other cyclopropane derivatives, such as:
1-(4-Fluorophenyl)cyclopropan-1-ol: Lacks the chloro substituent, which may affect its reactivity and biological activity.
1-(4-Chlorophenyl)cyclopropan-1-ol:
1-(4-Chloro-2-fluorophenyl)cyclopropane: Lacks the hydroxyl group, which significantly alters its chemical reactivity and potential uses. The presence of both chloro and fluoro substituents in this compound makes it unique, providing a balance of electronic effects that can be advantageous in various chemical reactions and applications
Propriétés
Formule moléculaire |
C9H8ClFO |
|---|---|
Poids moléculaire |
186.61 g/mol |
Nom IUPAC |
1-(4-chloro-2-fluorophenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C9H8ClFO/c10-6-1-2-7(8(11)5-6)9(12)3-4-9/h1-2,5,12H,3-4H2 |
Clé InChI |
ATYRFIWZZYXIQM-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=C(C=C(C=C2)Cl)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



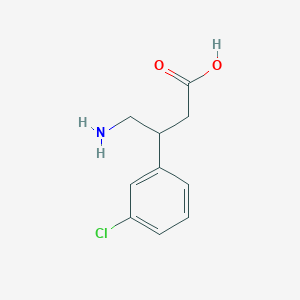
![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropan-1-ol](/img/structure/B13605517.png)
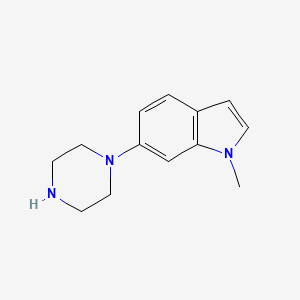


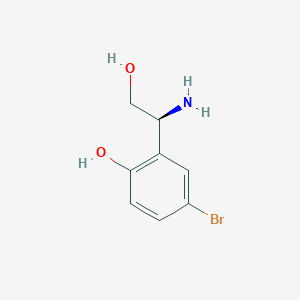

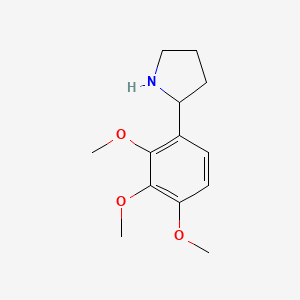


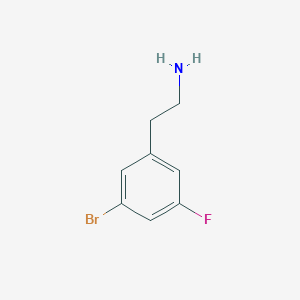
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[2.2.2]octane-1-carboxamide hydrochloride](/img/structure/B13605576.png)
